N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclobutanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

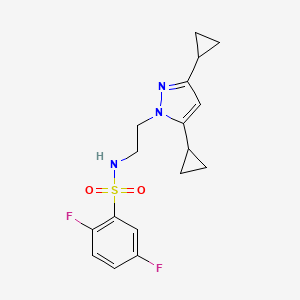

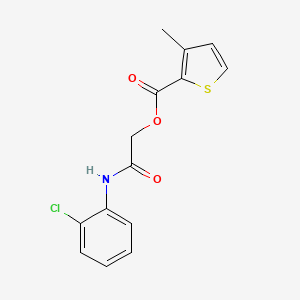

“N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclobutanecarboxamide” is a complex organic compound. It contains an indene moiety, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The compound also contains a methoxy group (–OCH3), a cyclobutanecarboxamide group, and a methyl group (–CH3) attached to the nitrogen atom .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions. For instance, α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles were reacted under Michael addition reaction condition and resulted in a variety of compounds with different stability .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a polycyclic system. The indene moiety contributes to the aromaticity of the compound, and the methoxy group, cyclobutanecarboxamide group, and the methyl group attached to the nitrogen atom would add to the complexity of the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. The indene moiety can undergo electrophilic substitution reactions similar to benzene due to the delocalization of π-electrons . The methoxy group can act as a directing group in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with an indene moiety are crystalline and colorless in nature . The presence of the methoxy group, cyclobutanecarboxamide group, and the methyl group attached to the nitrogen atom would likely influence the compound’s solubility, melting point, and other physical and chemical properties .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

Research has demonstrated the synthesis of complex organic compounds using derivatives similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclobutanecarboxamide. For instance, the enantioselective synthesis of piperidines from methylpyroglutamate has been achieved using similar N-methoxy-N-methylamide derivatives (Calvez, Chiaroni, & Langlois, 1998).

Synthesis and Characterization

Such compounds have been identified in various 'research chemicals' and have been synthesized and characterized for further research. For example, the compound N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which shares structural similarities, has been synthesized and analyzed (McLaughlin et al., 2016).

Biochemical Studies

Studies involving similar compounds have been conducted to understand biochemical pathways and interactions. For instance, a study on the fat mass and obesity-associated protein (FTO) found that a structurally related compound, N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide, is an inhibitor of FTO (He et al., 2015).

Antimicrobial Activity

The study of Schiff base ligands containing cyclobutane and related structures has revealed their potential antimicrobial activity. Research on new Schiff base ligands containing cyclobutane and thiazole rings demonstrated antimicrobial activities against various microorganisms (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

Drug Delivery Applications

Compounds similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclobutanecarboxamide have been investigated for their applications in drug delivery. For example, the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, a process related to the synthesis of complex amides, has implications in drug delivery systems (Convertine et al., 2004).

Eigenschaften

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-19-16(11-17-15(18)12-7-4-8-12)9-13-5-2-3-6-14(13)10-16/h2-3,5-6,12H,4,7-11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIKJIJLFAOXHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclobutanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2692070.png)

![N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2692071.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2692072.png)

![Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate](/img/structure/B2692076.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2692078.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2692079.png)

![(2,4-Dichlorophenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2692081.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2692083.png)